molecular formula C29H35N5O2 B2912279 1-[6-(4-Ethylphenoxy)pyrimidin-4-YL]-N-{[4-(pyrrolidin-1-YL)phenyl]methyl}piperidine-4-carboxamide CAS No. 1116045-33-0

1-[6-(4-Ethylphenoxy)pyrimidin-4-YL]-N-{[4-(pyrrolidin-1-YL)phenyl]methyl}piperidine-4-carboxamide

Cat. No.: B2912279
CAS No.: 1116045-33-0
M. Wt: 485.632
InChI Key: UIUZUCYFZLEVFK-UHFFFAOYSA-N
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Description

N-benzyl-N’-{4-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties

Safety and Hazards

Benzimidazole has been labeled with the signal word “Warning” according to GHS labelling . Hazard statements include H302, H315, H319, H335 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-{4-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The reaction conditions often require a catalyst, such as anhydrous aluminum chloride, and are conducted under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-{4-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bromine, nitric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction can lead to simpler benzimidazole compounds .

Scientific Research Applications

N-benzyl-N’-{4-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea has several scientific research applications:

Properties

IUPAC Name

1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(4-pyrrolidin-1-ylphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N5O2/c1-2-22-7-11-26(12-8-22)36-28-19-27(31-21-32-28)34-17-13-24(14-18-34)29(35)30-20-23-5-9-25(10-6-23)33-15-3-4-16-33/h5-12,19,21,24H,2-4,13-18,20H2,1H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUZUCYFZLEVFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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